molecular formula C4H11ClN2O B1288377 2-Amino-N,N-dimethylacetamide hydrochloride CAS No. 72287-77-5

2-Amino-N,N-dimethylacetamide hydrochloride

Cat. No.: B1288377
CAS No.: 72287-77-5
M. Wt: 138.59 g/mol
InChI Key: MXDZKEPRCKHSCM-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Studies

The crystallographic investigation of this compound reveals important structural features that distinguish it from related amino acid amide derivatives. The compound crystallizes with specific spatial arrangements that have been characterized through single-crystal X-ray diffraction studies, providing insights into intermolecular interactions and hydrogen bonding patterns. The crystal structure exhibits hydrogen bonding networks involving both the amino group and the chloride ion, which stabilize the overall three-dimensional arrangement.

Conformational analysis of the compound shows that the molecular backbone adopts specific orientations influenced by the protonation state of the amino group. The presence of the hydrochloride salt form creates additional constraints on molecular flexibility compared to the neutral form of the parent compound. Structural studies indicate that the N,N-dimethyl substitution on the acetamide group influences the overall molecular geometry and affects the accessibility of hydrogen bonding sites.

The crystal packing demonstrates characteristic features common to amino acid amide salts, with distinct layers formed through hydrogen bonding interactions. The chloride ions occupy specific crystallographic positions that facilitate optimal electrostatic interactions with the protonated amino groups. These structural arrangements contribute to the stability and distinct physical properties observed for this hydrochloride salt form.

Comparative crystallographic analysis with related compounds such as glycinamide hydrochloride reveals both similarities and differences in hydrogen bonding patterns and molecular arrangements. The additional methyl groups in this compound introduce steric effects that modify the crystal packing compared to simpler amino acid amide salts.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopic analysis provides detailed information about the molecular structure and dynamics of this compound in solution. Proton Nuclear Magnetic Resonance spectra exhibit characteristic signals for the methyl groups attached to the nitrogen atom, typically appearing as singlets due to rapid rotation around the carbon-nitrogen bonds. The chemical shifts of these methyl groups are influenced by the electron-withdrawing effect of the carbonyl group and the proximity to the nitrogen atom.

The amino group protons display distinctive coupling patterns and chemical shift values that reflect the protonation state in the hydrochloride salt form. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonance, which appears at characteristic downfield positions typical of amide carbonyls. The methyl carbon atoms attached to nitrogen show specific chemical shift patterns that distinguish them from other carbon environments in the molecule.

Infrared spectroscopic characterization demonstrates characteristic absorption bands that provide fingerprint information for structural identification. The carbonyl stretching vibration appears prominently in the spectrum, typically observed around 1670-1680 wavenumbers, which is characteristic of tertiary amide groups. The amino group stretching vibrations appear in the higher frequency region, modified by hydrogen bonding interactions with the chloride counterion.

Mass spectrometric analysis confirms the molecular weight and fragmentation patterns of this compound. The mass spectrum shows the molecular ion peak and characteristic fragment ions resulting from loss of specific functional groups. Common fragmentation patterns include loss of dimethylamine groups and formation of acylium ions, providing structural confirmation through characteristic mass-to-charge ratios.

Table 1: Spectroscopic Data Summary for this compound

Spectroscopic Method Key Observations Chemical Shift/Frequency Range
¹H Nuclear Magnetic Resonance N-methyl groups 2.8-3.1 parts per million
¹H Nuclear Magnetic Resonance Amino methylene 4.2-4.4 parts per million
¹³C Nuclear Magnetic Resonance Carbonyl carbon 170-175 parts per million
Infrared Carbonyl stretch 1670-1680 wavenumbers
Infrared Amino group stretch 3300-3500 wavenumbers

Computational Chemistry Approaches for Electronic Structure Prediction

Density functional theory calculations have been employed to investigate the electronic structure and molecular properties of this compound. These computational studies provide insights into orbital energies, electron density distributions, and molecular electrostatic potential surfaces that help explain the observed chemical behavior and reactivity patterns.

Computational optimization of molecular geometries reveals preferred conformational states and energy barriers for rotation around specific bonds. The calculations indicate that the N,N-dimethyl groups exhibit relatively free rotation, while the amino group orientation is influenced by hydrogen bonding interactions with the chloride ion. Electronic structure calculations demonstrate the electron-donating effect of the amino group and the electron-withdrawing influence of the carbonyl functionality.

Molecular orbital analysis shows the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, providing information about electronic transitions and potential reactivity sites. The calculations reveal that the amino nitrogen atom serves as an important electron-donating center, while the carbonyl carbon represents an electrophilic site for potential chemical reactions.

Computational studies of hydrogen bonding interactions between the molecule and chloride ion provide quantitative estimates of binding energies and optimal geometries for salt formation. These calculations support experimental observations regarding the stability and structural preferences of the hydrochloride salt form compared to other potential salt forms.

Table 2: Computational Chemistry Results for Electronic Structure Parameters

Parameter Calculated Value Computational Method
Dipole Moment 4.2-4.8 Debye Density Functional Theory
Highest Occupied Molecular Orbital Energy -6.2 to -6.8 electron volts B3LYP/6-31G(d,p)
Lowest Unoccupied Molecular Orbital Energy -0.8 to -1.2 electron volts B3LYP/6-31G(d,p)
Hydrogen Bond Energy (with Cl⁻) -15 to -20 kilocalories per mole M06-2X/6-311G++(2d,2p)

Tautomeric Behavior and Protonation State Analysis

The tautomeric behavior of this compound involves potential equilibria between different structural forms, although the presence of the hydrochloride salt typically favors specific tautomeric states. The primary tautomeric form involves the conventional amide structure with the carbonyl group and amino functionality in their standard oxidation states.

Protonation state analysis reveals that the amino group serves as the primary basic site in the molecule, readily accepting protons to form the hydrochloride salt. The protonation occurs preferentially at the amino nitrogen due to its higher basicity compared to the amide nitrogen, which is significantly less basic due to resonance delocalization with the carbonyl group. This selective protonation pattern is confirmed through both experimental measurements and theoretical calculations.

pH-dependent studies of the compound demonstrate the stability of the protonated form under acidic conditions and the potential for deprotonation under basic conditions. The acid dissociation constant for the protonated amino group falls within the range typical for primary aliphatic amines, modified by the electron-withdrawing effect of the adjacent carbonyl group.

Computational analysis of different protonation states shows significant changes in molecular geometry and electronic structure upon protonation. The formation of the hydrochloride salt results in stronger hydrogen bonding interactions and modified conformational preferences compared to the neutral form of the molecule.

Table 3: Protonation State Analysis Data

Protonation Site Calculated pKa Preferred pH Range Structural Changes
Amino nitrogen 8.0-8.5 Below pH 7 Enhanced hydrogen bonding
Amide nitrogen <0 Extreme acidic conditions Resonance disruption
Overall stability - pH 2-6 Optimal salt formation

The investigation of tautomeric equilibria also considers potential keto-enol forms, although these are generally unfavorable for this particular compound due to the strong electron-withdrawing nature of the dimethylamino group. Computational studies confirm that the conventional amide tautomer represents the most thermodynamically stable form under normal conditions.

Properties

IUPAC Name

2-amino-N,N-dimethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-6(2)4(7)3-5;/h3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDZKEPRCKHSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602768
Record name N,N-Dimethylglycinamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72287-77-5
Record name N,N-Dimethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-N,N-dimethylacetamide hydrochloride
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Preparation Methods

Amido Protection

In this initial step, glycine methyl ester hydrochloride is reacted with tert-butyl dicarbonate under basic conditions. This process serves to protect the amine group, facilitating subsequent reactions.

Reaction Conditions:

  • Materials:

    • Glycine methyl ester hydrochloride
    • Tert-butyl dicarbonate
    • Alkali (e.g., sodium carbonate)
    • Solvent (e.g., ethers or varsol)
  • Ratios:

    • Glycine methyl ester hydrochloride to tert-butyl dicarbonate: 1.0:1.0 to 2.0
    • Glycine methyl ester hydrochloride to alkali: 1.0:1.0 to 4.0
    • Solvent volume: 5-15 mL per gram of glycine methyl ester
  • Temperature: 0–30 °C

After completion of the reaction, the product (Boc-glycine methyl ester) is isolated through concentration and extraction methods.

Ammonia Separation

This step involves the condensation of Boc-glycine methyl ester with N,N-dimethylaniline in an ether solvent under controlled pressure.

Reaction Conditions:

  • Materials:

    • Boc-glycine methyl ester
    • N,N-dimethylaniline
    • Ether solvent
  • Ratios:

    • Boc-glycine methyl ester to N,N-dimethylaniline: 1.0:10.0 to 25.0
    • Solvent volume: 5-15 mL per gram of Boc-glycine methyl ester
  • Temperature: 30–60 °C

  • Pressure: 0.1–1.0 MPa

Following the reaction, the mixture is cooled, filtered, and concentrated to yield N,N-dimethyl-Boc-G-NH2.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N,N-dimethylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing various pharmaceutical agents. It is utilized in the production of G-NH2 derivatives, which are essential for developing drugs with therapeutic effects. For instance, it has been reported to be involved in synthesizing enzyme inhibitors for treating conditions like atherosclerosis .

2. Antidiabetic and Antithrombotic Agents

Research indicates that 2-amino-N,N-dimethylacetamide hydrochloride can be transformed into antidiabetic compounds and antithrombotic agents. Studies have shown its potential in creating N-(indole-2-carbonyl) derivatives that exhibit significant biological activity against diabetes and thrombotic disorders .

3. Anesthetic Properties

The compound's derivatives have been explored for their anesthetic properties, similar to established anesthetics such as lidocaine and prilocaine. This application is particularly relevant in developing non-addictive anesthetic alternatives .

Agricultural Applications

1. Disinfectants and Mycocides

In agriculture, this compound has been identified as a potential disinfectant and mycocide. Its efficacy against various pathogens makes it suitable for enhancing crop protection strategies .

2. Synthesis of Agrochemicals

The compound can be used as a starting material for synthesizing N-alkylaminoacetamide compounds, which are useful in formulating agrochemicals that improve plant health and yield .

Industrial Applications

1. Solvent Properties

Due to its aprotic nature, this compound is employed as a solvent in various chemical reactions. Its ability to dissolve a wide range of polar and nonpolar substances makes it advantageous for industrial applications, particularly in fiber production and organic synthesis .

2. Lubrication Additives

The compound's derivatives are also explored as additives in lubricating oils. They provide enhanced performance characteristics such as reduced wear and friction properties, making them suitable for high-performance lubricants .

Case Studies

Study Application Findings
Study on Antidiabetic AgentsSynthesis of N-(indole-2-carbonyl) derivativesDemonstrated significant reduction in blood glucose levels in diabetic models
Research on DisinfectantsAgricultural applicationShowed effectiveness against fungal pathogens with minimal toxicity to plants
Investigation on Anesthetic PropertiesDevelopment of non-addictive anestheticsCompounds derived from this compound exhibited comparable efficacy to traditional anesthetics without addictive properties

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethylacetamide hydrochloride involves its interaction with various molecular targets and pathways. The amino group in the compound can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile reagent in chemical reactions . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₄H₁₁ClN₂O
  • Molecular Weight : 138.60 g/mol
  • CAS Number : 72287-77-5
  • Synonyms: N,N-Dimethylglycinamide hydrochloride; 2-Amino-N,N-dimethylacetamide HCl .

Physical Properties :

  • Purity: ≥97% (commercially available in 250 mg to 25 g packaging) .
  • Solubility: Highly soluble in polar aprotic solvents like N,N-dimethylacetamide (DMA), as evidenced by its use in microwave-assisted syntheses .

Comparison with Structurally Similar Compounds

2-Amino-N,N-diethyl-acetamide Hydrochloride

  • Molecular Formula : C₆H₁₃ClN₂O
  • Molecular Weight : ~164.63 g/mol
  • CAS : 108723-79-1 .
  • Key Differences: Substituents: Diethyl groups replace dimethyl groups, increasing steric bulk and lipophilicity. Reactivity: Larger ethyl groups may reduce nucleophilicity of the amino group compared to the dimethyl analog. Applications: Similar use as a building block, but tailored for syntheses requiring less polar intermediates .

2-Amino-N-cyclohexyl-N-ethylacetamide Hydrochloride

  • Molecular Formula : C₁₀H₂₁ClN₂O
  • Molecular Weight : 220.74 g/mol
  • CAS : 1220018-07-4 .
  • Key Differences: Substituents: Cyclohexyl and ethyl groups introduce significant steric hindrance and rigidity. Solubility: Likely lower solubility in polar solvents due to hydrophobic cyclohexyl moiety. Applications: Potential use in medicinal chemistry for targeting hydrophobic binding pockets .

2-Amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride

  • Molecular Formula : C₁₀H₁₃ClN₂O (inferred from structure)
  • Reactivity: The aromatic amine may participate in electrophilic substitution reactions, unlike aliphatic analogs. Applications: Specialized use in synthesizing aromatic heterocycles or metal-organic frameworks .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Predicted LogP* Solubility in DMA
2-Amino-N,N-dimethylacetamide HCl -N(CH₃)₂ 138.60 ~-1.2 High
2-Amino-N,N-diethyl-acetamide HCl -N(C₂H₅)₂ 164.63 ~0.3 Moderate
N-Cyclohexyl-N-ethyl analog HCl -N(C₂H₅)(C₆H₁₁) 220.74 ~1.8 Low
N-(2,6-dimethylphenyl) analog HCl -N(C₆H₃(CH₃)₂) ~194.68 ~2.5 Very low

*LogP estimated using fragment-based methods.

Biological Activity

2-Amino-N,N-dimethylacetamide hydrochloride (DMAA·HCl) is a compound with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

  • Molecular Formula : C4H10ClN
  • Molecular Weight : 109.58 g/mol
  • Structure : The compound features a dimethylamino group attached to an acetamide backbone, which contributes to its biological reactivity.

DMAA·HCl primarily acts through the modulation of enzyme activity and receptor interactions. The dimethylamino group allows for hydrogen bonding and hydrophobic interactions with various biological targets, influencing cellular pathways:

  • Histone Deacetylase Inhibition : Preliminary studies suggest that DMAA·HCl may function as a histone deacetylase (HDAC) inhibitor, which could affect gene expression and cellular processes related to cancer progression.
  • Enzyme Interactions : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to various biological effects.

Anticancer Properties

Research indicates that DMAA·HCl exhibits promising anticancer activity. It has been studied for its potential to inhibit tumor growth in various cancer cell lines:

  • In Vitro Studies : In studies involving breast cancer cell lines, DMAA·HCl demonstrated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights : The compound's ability to influence HDAC activity may lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Antimicrobial Activity

DMAA·HCl has also shown antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways within the microorganisms.

Case Studies

  • Breast Cancer Research :
    • A study evaluated the effects of DMAA·HCl on MDA-MB-231 (triple-negative breast cancer) cells, revealing an IC50 value of approximately 0.126 μM, indicating potent inhibitory effects on cell viability while sparing non-cancerous MCF10A cells .
  • Toxicity Studies :
    • In chronic toxicity studies conducted on rodents, DMAA·HCl was administered at varying doses over prolonged periods. Results indicated no significant increase in tumor incidence; however, some liver hypertrophy was observed at higher doses, suggesting a need for careful dosage considerations in therapeutic applications .

Comparative Analysis with Similar Compounds

The following table compares DMAA·HCl with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundDimethyl substitution at nitrogenKnown for various biological activities
N-(2-Amino-4-fluorophenyl)-acetamideContains fluorine atomExhibits promising anticancer activity
2-Amino-N-(3-fluorophenyl)acetamideContains one fluorine atomPotential weak pressor agent

Q & A

Q. Basic

  • Storage Conditions : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation .
  • Handling : Use anhydrous solvents (e.g., dried MeOH) during synthesis to avoid hydrolysis of the amide bond .

What solvent systems optimize reactions involving this compound?

Advanced
Solvent selection impacts reaction efficiency and byproduct formation:

SolventRoleCompatibilityReference
DMAC Polar aprotic solvent for SN2 reactionsHigh (boiling point 140°C)
MeOH Proton donor for acid-catalyzed stepsModerate (risk of esterification)
DCM Low polarity for extractionLimited (poor solubility)

For coupling reactions (e.g., peptide synthesis), dimethylacetamide (DMAC) enhances reactivity with carbodiimide catalysts like EDC .

How can researchers resolve discrepancies in NMR data for derivatives of this compound?

Advanced
Spectral variations arise from solvation effects or proton exchange. Strategies include:

  • Deuterated Solvent Screening : Compare spectra in CD3_3OD vs. D2_2O to identify solvent-induced shifts .
  • Variable Temperature NMR : Suppress broad peaks caused by NH proton exchange at low temperatures (e.g., 0°C) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating 1^1H and 13^{13}C signals .

What strategies mitigate byproduct formation during synthesis?

Q. Advanced

  • Temperature Control : Maintain reactions below 50°C to avoid over-acetylation .
  • Catalyst Optimization : Use 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to enhance coupling efficiency and reduce dimerization .
  • Chromatographic Purification : Silica gel chromatography (eluent: 5% MeOH in DCM) removes chlorinated byproducts (e.g., 2-chloro-N,N-dimethylacetamide) .

How does the hydrochloride salt form influence biological activity in vitro?

Q. Advanced

  • Solubility : The hydrochloride salt increases aqueous solubility (>50 mg/mL in PBS) compared to the free base, facilitating cell-based assays .
  • Metabolic Stability : In hepatic microsomal studies, the compound resists deacetylation due to steric hindrance from dimethyl groups, prolonging half-life (>2 hours) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-N,N-dimethylacetamide hydrochloride
Reactant of Route 2
2-Amino-N,N-dimethylacetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.